molecular formula C8H16N2O3 B1435726 N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine CAS No. 1998713-98-6

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

Cat. No. B1435726
M. Wt: 188.22 g/mol
InChI Key: FZDURRBEWBMKJL-UHFFFAOYSA-N
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Description

“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .


Synthesis Analysis

While specific synthesis information for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” was not found, a related compound, “N-(2,2-dimethoxyethyl)-N-methylacrylamide”, has been synthesized using radical-initiated polymerization .


Molecular Structure Analysis

The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on the molecular formula C8H15NO3 .


Physical And Chemical Properties Analysis

“N-(2,2-dimethoxyethyl)methacrylamide” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .

Scientific Research Applications

Potential Therapeutic Applications

  • Field : Neurology
  • Application : Cyclopropanamine derivatives, including those related to N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride, have been explored for their potential in treating various neurological disorders.
  • Method : These compounds inhibit LSD1, an enzyme involved in DNA packaging and gene expression regulation.
  • Results : Inhibition of LSD1 has been linked to therapeutic effects in conditions like schizophrenia, Rett’s syndrome, and Alzheimer’s disease.

Immobilization of Oligonucleotides

  • Field : Biochemistry
  • Application : A similar compound, poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide], has been synthesized for the immobilization of oligonucleotides . This can be useful in various diagnostics applications, to increase the coating efficiency on a solid support or for use as a detection signal amplifier .
  • Method : The radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator . This allows the preparation of acetal containing water-soluble polymers . The covalent binding of oligodeoxyribonucleotides was carried out in water/acetonitrile mixtures with subsequent NaBH4 reduction of the imine bonds so as to stabilize the polymer/oligodeoxynucleotide conjugates .
  • Results : The immobilization of oligodeoxynucleotides onto these synthetic macromolecules relied on the formation of an amide bond by nucleophilic attack .

Synthesis of Water-Soluble Polymers

  • Field : Polymer Chemistry
  • Application : A similar compound, N-(2,2 dimethoxyethyl)-N-methylacrylamide, has been used for the synthesis of water-soluble polymers . These polymers can be used in various applications, including the production of coatings, adhesives, and sealants .
  • Method : The radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator . This allows the preparation of acetal containing water-soluble polymers .
  • Results : The resulting polymers are functional and, after deprotection of the aldehyde moiety, are capable of binding biomolecules .

Safety And Hazards

The safety data sheet for a related compound, “N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” were not found, functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDURRBEWBMKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NCCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

CAS RN

1998713-98-6
Record name N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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